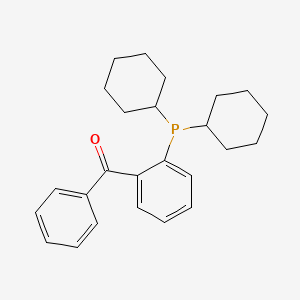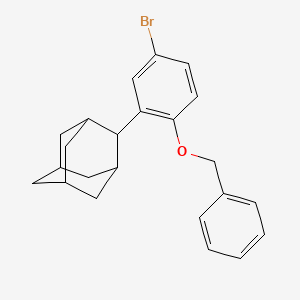
2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that includes a boronic acid pinacol ester . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is used in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .
科学的研究の応用
Synthesis of Modified Phenylboronic Acid Derivatives
Research highlights the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, such as thrombin. This synthesis explores the interaction between sulfur and nitrogen atoms with boron, providing insight into their coordination chemistry and potential applications in medicinal chemistry (Spencer et al., 2002).
Development of Boron-Containing Stilbenes
Another study describes the synthesis of novel boron-containing stilbene derivatives with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases. This work demonstrates the compound's utility in creating new materials and exploring their biological applications (Das et al., 2015).
Structural and Conformational Analyses
The structural elucidation of derivatives of 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and applications in synthesis and material science (Huang et al., 2021).
Electrochemical Properties and Reactions
Investigating the electrochemical properties of sulfur-containing organoboron compounds derived from 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals their lower oxidation potentials and facilitates the development of selective substitution reactions. This research underscores the compound's significance in electrochemistry and synthetic applications (Tanigawa et al., 2016).
Applications in Polymer Science
The compound's derivatives have been utilized in the synthesis of polymers with potential applications in fluorescence and detection technologies. For example, its incorporation into polymers for H2O2 detection in living cells demonstrates the broad utility of this boron compound in developing functional materials with specific sensing capabilities (Nie et al., 2020).
特性
CAS番号 |
942069-71-8 |
|---|---|
製品名 |
2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C13H17BCl2O2 |
分子量 |
287 g/mol |
IUPAC名 |
2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChIキー |
IJQZKLZPLSVXAX-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



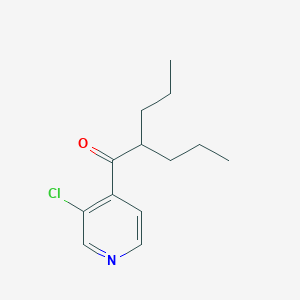
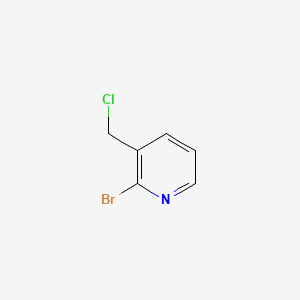
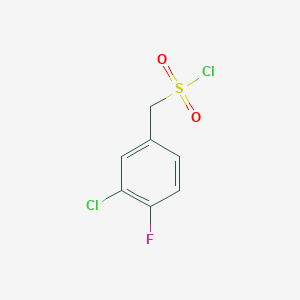
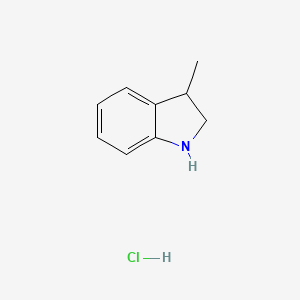
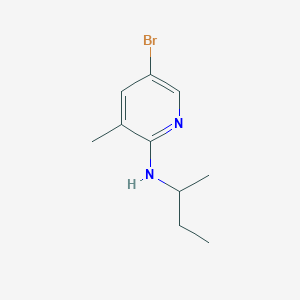
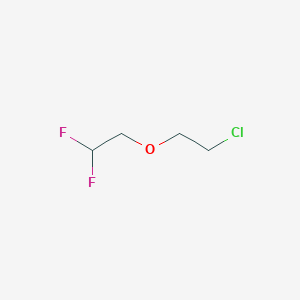
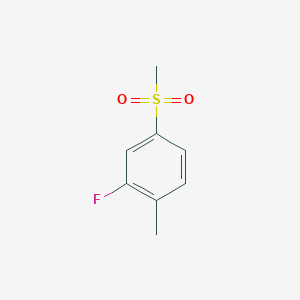
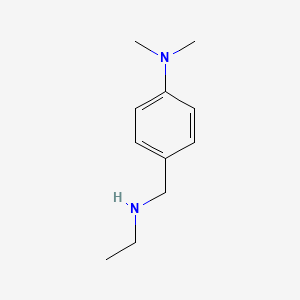
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
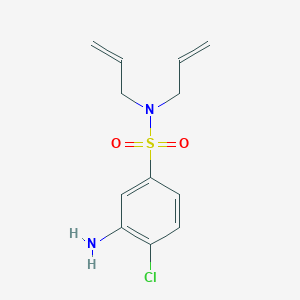
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
